molecular formula C17H26N2O2 B4555652 N-(1-ethylpiperidin-4-yl)-3-propoxybenzamide

N-(1-ethylpiperidin-4-yl)-3-propoxybenzamide

Cat. No.: B4555652
M. Wt: 290.4 g/mol
InChI Key: XURLUOIJJYZBSE-UHFFFAOYSA-N
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Description

N-(1-ethylpiperidin-4-yl)-3-propoxybenzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that plays a significant role in the pharmaceutical industry due to its presence in various drugs and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpiperidin-4-yl)-3-propoxybenzamide typically involves the reaction of 3-propoxybenzoic acid with 1-ethylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multistep synthesis processes that include hydrogenation, cyclization, and functionalization reactions. These methods are designed to be cost-effective and scalable to produce large quantities of the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpiperidin-4-yl)-3-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-(1-ethylpiperidin-4-yl)-3-propoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethylpiperidin-4-yl)-3-propoxybenzamide involves its interaction with specific molecular targets and pathways in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-ethylpiperidin-4-yl)-3-propoxybenzamide include other piperidine derivatives such as:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its combination of the piperidine ring with the propoxybenzamide moiety makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-12-21-16-7-5-6-14(13-16)17(20)18-15-8-10-19(4-2)11-9-15/h5-7,13,15H,3-4,8-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURLUOIJJYZBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2CCN(CC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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